

Spectroscopic Analysis of 3,5-Dimethylhept-3-ene: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethylhept-3-ene

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethylhept-3-ene**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, structural elucidation, and quality control in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for the (E) and (Z) isomers of **3,5-Dimethylhept-3-ene** are presented below. Due to the limited availability of experimental NMR data, the ^1H and ^{13}C NMR data are predicted values generated using established computational algorithms. The IR and Mass Spectrometry data are sourced from the National Institute of Standards and Technology (NIST) database.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Proton Assignment ((E)-isomer)	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
H4	5.15	t	1H	7.2
H2, H6	2.01	q	4H	7.5
H5-CH ₃	1.65	s	3H	-
H3-CH ₃	1.58	s	3H	-
H1, H7	0.95	t	6H	7.5

Proton Assignment ((Z)-isomer)	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
H4	5.18	t	1H	7.0
H2, H6	1.98	q	4H	7.5
H5-CH ₃	1.62	s	3H	-
H3-CH ₃	1.57	s	3H	-
H1, H7	0.94	t	6H	7.5

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment ((E)-isomer)	Chemical Shift (ppm)
C3, C5	132.1
C4	125.5
C2, C6	32.8
C3-CH ₃ , C5-CH ₃	16.2
C1, C7	14.1

Carbon Assignment ((Z)-isomer)	Chemical Shift (ppm)
C3, C5	131.8
C4	126.1
C2, C6	32.5
C3-CH ₃ , C5-CH ₃	15.9
C1, C7	14.0

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 3,5-Dimethyl-3-heptene was obtained from the NIST/EPA Gas-Phase Infrared Database.[\[1\]](#)[\[4\]](#)

Frequency (cm ⁻¹)	Intensity	Vibrational Mode Assignment
2965	Strong	C-H stretch (sp ³)
2875	Strong	C-H stretch (sp ³)
1460	Medium	C-H bend (CH ₂ , CH ₃)
1375	Medium	C-H bend (CH ₃)
~1670	Weak	C=C stretch (alkene)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3,5-Dimethyl-3-heptene was sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[3\]](#)

m/z	Relative Intensity (%)	Possible Fragment Ion
126	25	$[M]^+$ (Molecular Ion)
97	100	$[M - C_2H_5]^+$
69	85	$[M - C_4H_9]^+$
55	60	$[C_4H_7]^+$
41	75	$[C_3H_5]^+$

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

1. Sample Preparation:

- Approximately 5-10 mg of **3,5-Dimethylhept-3-ene** is dissolved in about 0.7 mL of deuterated chloroform ($CDCl_3$).
- The solution is transferred to a 5 mm NMR tube.

2. Data Acquisition (1H and ^{13}C NMR):

- Spectra are typically recorded on a 500 MHz NMR spectrometer.
- For 1H NMR, a standard single-pulse experiment is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Typical parameters include a $30-45^\circ$ pulse angle and a relaxation delay of 2 seconds.

3. Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

- Phase and baseline corrections are applied to the spectrum.
- Chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- A single drop of neat **3,5-Dimethylhept-3-ene** is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- The plates are gently pressed together to form a thin liquid film.

2. Data Acquisition:

- A background spectrum of the empty salt plates is recorded.
- The salt plates containing the sample are placed in the sample holder of an FTIR spectrometer.
- The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

3. Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

1. Sample Introduction:

- A small amount of the volatile liquid sample is injected into the gas chromatograph (GC) inlet, which is heated to ensure vaporization.
- The vaporized sample is then introduced into the ion source of the mass spectrometer.

2. Ionization:

- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize and fragment.

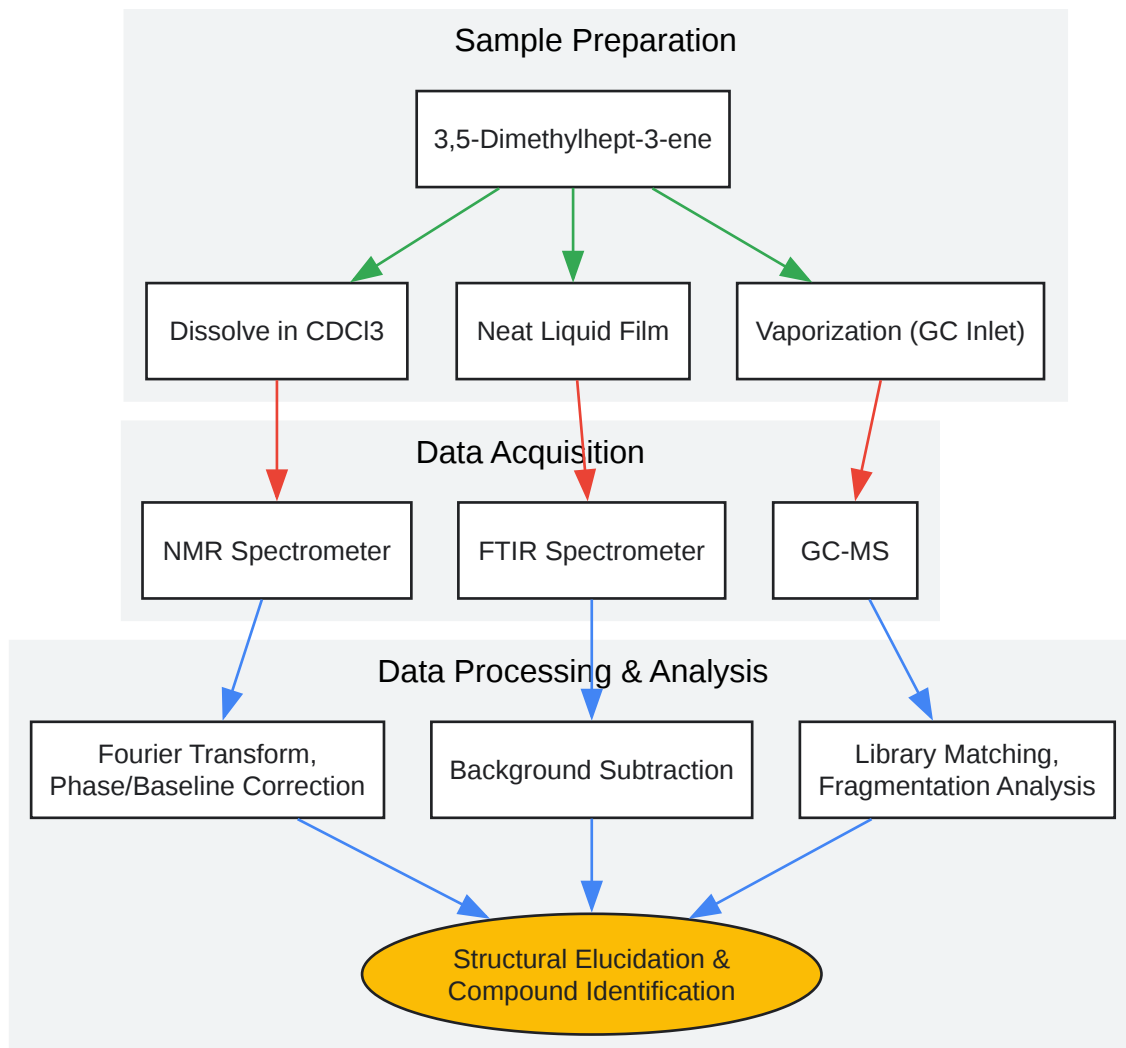
3. Mass Analysis and Detection:

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dimethylhept-3-ene**.

General Spectroscopic Analysis Workflow



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Caption: A flowchart of the spectroscopic analysis process.

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